molecular formula C33H29N3O4 B3900617 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol CAS No. 423732-47-2

4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol

Cat. No.: B3900617
CAS No.: 423732-47-2
M. Wt: 531.6 g/mol
InChI Key: GFRNRRQXSBGHHZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context, but can include key signaling pathways and regulatory proteins.

Comparison with Similar Compounds

Compared to other similar compounds, 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol stands out due to its unique structural features and diverse range of applications. Similar compounds include other pyrazoloisoquinolines and related heterocyclic compounds, which may share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of structural complexity and functional versatility, making it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

4-(1-benzyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O4/c1-4-40-28-18-22(15-16-27(28)37)32-25-20-30(39-3)29(38-2)19-24(25)31-26(17-21-11-7-5-8-12-21)35-36(33(31)34-32)23-13-9-6-10-14-23/h5-16,18-20,37H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRNRRQXSBGHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119298
Record name 4-[7,8-Dimethoxy-3-phenyl-1-(phenylmethyl)-3H-pyrazolo[3,4-c]isoquinolin-5-yl]-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423732-47-2
Record name 4-[7,8-Dimethoxy-3-phenyl-1-(phenylmethyl)-3H-pyrazolo[3,4-c]isoquinolin-5-yl]-2-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423732-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[7,8-Dimethoxy-3-phenyl-1-(phenylmethyl)-3H-pyrazolo[3,4-c]isoquinolin-5-yl]-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol
Reactant of Route 3
Reactant of Route 3
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol
Reactant of Route 4
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol
Reactant of Route 5
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol
Reactant of Route 6
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol

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